molecular formula C16H20N2O4S B2819605 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione CAS No. 2034240-97-4

3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione

Cat. No.: B2819605
CAS No.: 2034240-97-4
M. Wt: 336.41
InChI Key: CYIVGFNJOYBHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is a complex synthetic small molecule of significant interest in medicinal chemistry and preclinical research. Its structure incorporates a piperidine core linked to an oxazolidine-2,4-dione heterocycle and a 3-methylthiophene moiety. This specific arrangement of pharmacophores suggests potential for diverse biological activity. Compounds featuring the 3-methylthiophen-2-yl subunit have been investigated for their central nervous system (CNS) effects, with research indicating potent anticonvulsant and antinociceptive properties in related molecules . The oxazolidine-2,4-dione ring is a recognized scaffold in the development of bioactive molecules, further underscoring the research value of this compound. The piperidine substructure is a common feature in many pharmacologically active agents and is frequently utilized in the design of compounds that target protein-protein interactions or enzyme active sites . The primary research applications for this compound are anticipated to be in the fields of neuroscience, for the study of seizure disorders and pain pathways, and immunology, for investigating inflammatory signaling. Researchers may find it valuable as a chemical tool or as a lead structure for the development of novel therapeutic agents. This product is intended for Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

IUPAC Name

3-[1-[3-(3-methylthiophen-2-yl)propanoyl]piperidin-4-yl]-1,3-oxazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-11-6-9-23-13(11)2-3-14(19)17-7-4-12(5-8-17)18-15(20)10-22-16(18)21/h6,9,12H,2-5,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYIVGFNJOYBHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)CCC(=O)N2CCC(CC2)N3C(=O)COC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate amines and carbonyl compounds.

    Attachment of the Thiophene Ring: The thiophene ring can be introduced via a Friedel-Crafts acylation reaction, where 3-methylthiophene is acylated with a suitable acyl chloride.

    Formation of the Oxazolidine-2,4-dione Moiety: This step involves the cyclization of a dihydroxy compound with urea or a similar reagent under acidic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thiophene ring can undergo oxidation reactions to form sulfoxides or sulfones.

    Reduction: The carbonyl groups in the oxazolidine-2,4-dione moiety can be reduced to form alcohols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be useful in the design of new materials with specific electronic or optical properties.

    Biological Research: It can be used as a probe to study various biological processes, particularly those involving piperidine or thiophene derivatives.

Mechanism of Action

The mechanism of action of 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its piperidine and thiophene moieties. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure and Functional Group Variations

  • Oxazolidine-2,4-dione Derivatives: (Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione (): This derivative incorporates a benzylidene group at position 5 and a 4-methoxyphenyl substituent at position 3. The electron-donating methoxy groups likely enhance solubility and π-π stacking interactions, contrasting with the target compound’s thiophene and piperidine substituents, which may improve membrane permeability .
  • Piperidine-Containing Indole Derivatives :

    • DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) and CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) : These indole derivatives share a piperidine moiety but lack the oxazolidinedione core. They exhibit MRSA synergy by inhibiting efflux pumps or disrupting cell-wall biosynthesis . The target compound’s oxazolidinedione core may confer distinct mechanisms, such as inhibition of bacterial dihydrofolate reductase or peptidoglycan transpeptidases.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Activity Reference
3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione Oxazolidine-2,4-dione Piperidin-4-yl, 3-methylthiophen-2-yl Hypothesized MRSA synergy N/A
DMPI Indole Piperidin-4-yl, 2,3-dimethylbenzyl MRSA carbapenem synergy (8-fold MIC reduction)
CDFII Indole Piperidin-4-yl, 2-chlorophenyl, 5-fluoro MRSA carbapenem synergy (16-fold MIC reduction)
(Z)-5-(4-Methoxybenzylidene)-3-(4-methoxyphenyl)oxazolidine-2,4-dione Oxazolidine-2,4-dione 4-Methoxybenzylidene, 4-methoxyphenyl No reported activity; structural analog

Research Findings and Implications

  • Structural Insights : The piperidine and thiophene groups in the target compound suggest improved pharmacokinetics over simpler oxazolidinediones. However, the absence of electron-withdrawing groups (e.g., chloro or fluoro in CDFII) may limit its potency against resistant strains .
  • Mechanistic Hypotheses: Unlike DMPI/CDFII, which target efflux pumps, the oxazolidinedione core may inhibit bacterial enzymes critical for cell-wall synthesis, akin to linezolid—a known oxazolidinone antibiotic.
  • Synthetic Challenges: The propanoyl-piperidine linkage introduces stereochemical complexity, requiring precise NMR characterization (as demonstrated for related oxazolidinediones in ) to confirm regioselectivity .

Q & A

Basic Research Questions

Q. What are the key structural features of 3-(1-(3-(3-Methylthiophen-2-yl)propanoyl)piperidin-4-yl)oxazolidine-2,4-dione, and how do they influence its reactivity?

  • Answer : The compound contains three critical motifs:

  • A piperidine ring (providing conformational flexibility and potential for hydrogen bonding).
  • An oxazolidine-2,4-dione core (imparting electrophilicity and stability due to resonance).
  • A 3-methylthiophene-propanoyl group (contributing lipophilicity and π-π stacking potential).
    These features collectively influence reactivity in nucleophilic acyl substitutions (e.g., at the oxazolidine-dione carbonyls) and interactions with biological targets like enzymes or receptors. Analytical techniques such as NMR (to confirm stereochemistry) and mass spectrometry (for molecular weight validation) are essential for structural characterization .

Q. What synthetic strategies are employed for constructing the oxazolidine-2,4-dione and piperidine moieties in this compound?

  • Answer :

  • Oxazolidine-2,4-dione synthesis : Typically involves cyclization of a carbamate intermediate under basic conditions (e.g., using NaH or K₂CO₃ in anhydrous THF) .
  • Piperidine functionalization : The propanoyl group is introduced via acylation of the piperidine nitrogen using 3-(3-methylthiophen-2-yl)propanoic acid derivatives (e.g., activated as an acyl chloride or using coupling agents like EDCI/HOBt) .
  • Key purification steps : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization (from ethanol/water) are critical to achieve >95% purity .

Q. Which analytical techniques are most reliable for confirming the compound’s purity and structural integrity?

  • Answer :

  • HPLC-MS : Quantifies purity (>98% is standard for pharmacological studies) and detects trace byproducts .
  • ¹H/¹³C NMR : Assigns stereochemistry (e.g., axial vs. equatorial substituents on the piperidine ring) and confirms functional group integration .
  • X-ray crystallography : Resolves ambiguous stereochemistry in crystalline derivatives, though co-crystallization with chiral auxiliaries may be required .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the final acylation step on the piperidine ring?

  • Answer :

  • Temperature control : Lower temperatures (0–5°C) minimize side reactions during acylation, while gradual warming to room temperature ensures completion .

  • Catalyst selection : Use of DMAP (4-dimethylaminopyridine) accelerates acylation kinetics by activating the carbonyl electrophile .

  • Solvent optimization : Anhydrous dichloromethane (DCM) or DMF is preferred for solubility and reduced hydrolysis of the acylating agent.

    Parameter Optimal Condition Yield Improvement
    Temperature0°C → RT+15–20%
    Catalyst (DMAP)10 mol%+25%
    SolventAnhydrous DCM+10%

    These adjustments address common pitfalls like incomplete acylation or racemization .

Q. What methodologies are used to investigate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Answer :

  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (KD, kon/koff) to immobilized targets .
  • Molecular docking simulations : Prioritizes target hypotheses (e.g., orexin receptors) by modeling steric and electronic complementarity .
  • Enzyme inhibition assays : For oxazolidine-dione derivatives, fluorogenic substrates (e.g., 4-methylumbelliferyl-β-D-glucuronide) quantify inhibition of hydrolases .

Q. How can researchers resolve contradictions in bioactivity data across different assay systems?

  • Answer : Contradictions often arise from:

  • Purity discrepancies : Re-test compounds using orthogonal methods (e.g., LC-MS vs. NMR) .
  • Assay conditions : Standardize buffer pH (e.g., 7.4 for physiological relevance) and validate cell line viability (e.g., HEK293 vs. CHO cells) .
  • Metabolic instability : Pre-incubate compounds with liver microsomes to identify rapid degradation pathways .

Methodological Challenges

Q. What strategies mitigate racemization during the synthesis of chiral intermediates?

  • Answer :

  • Chiral auxiliaries : Use (R)- or (S)-BINOL derivatives to control stereochemistry during piperidine ring formation .
  • Low-temperature reactions : Perform nucleophilic substitutions at –20°C to suppress epimerization .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze undesired enantiomers .

Q. How can substituent effects on the oxazolidine-dione core be systematically studied to enhance bioactivity?

  • Answer :

  • SAR libraries : Synthesize derivatives with electron-withdrawing (e.g., –NO₂) or donating (–OCH₃) groups at the 5-position of the oxazolidine-dione .
  • Computational QSAR models : Correlate Hammett σ values with IC50 data to predict activity trends .

Data Interpretation

Q. Why might in vitro bioactivity fail to translate to in vivo efficacy for this compound?

  • Answer : Common issues include:

  • Poor pharmacokinetics : Measure plasma half-life (t½) and bioavailability in rodent models .
  • Off-target effects : Use proteome-wide affinity profiling (e.g., CETSA) to identify non-specific binding .
  • Metabolite interference : Identify major metabolites via HPLC-MS/MS and test their activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.